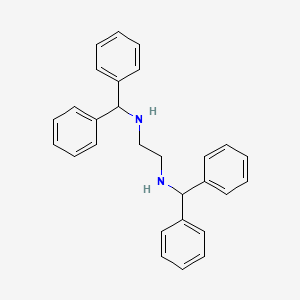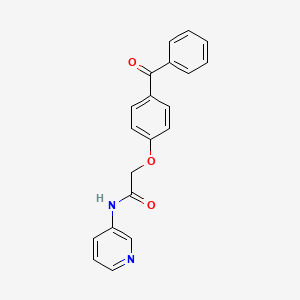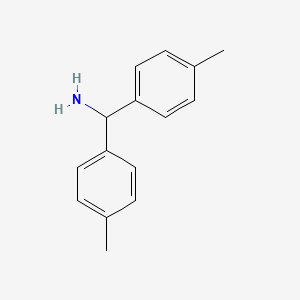
Benzene-1,3,5-tricarbaldehyde
概要
説明
Benzene-1,3,5-tricarbaldehyde is a chemical compound that has three carboxylic acid trihydrazide groups sitting at the 1,3,5-positions of a benzene ring .
Synthesis Analysis
A convenient synthesis of Benzene-1,3,5-tricarbaldehyde was developed as well as benzaldehyde derivatives carrying one or two latent aldehyde groups . This approach eliminates the statistical reactions and reduces the number of synthetic steps .Chemical Reactions Analysis
Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . It also forms intermolecular hydrogen bonds and assembles into supramolecular polymers .Physical And Chemical Properties Analysis
Benzene-1,3,5-tricarbaldehyde is a solid with a molecular weight of 162.14 g/mol . It has a melting point of 156-161 °C and should be stored at 2-8°C .科学的研究の応用
Organic Synthesis
Benzene-1,3,5-tricarbaldehyde is extensively utilized in organic synthesis, particularly in the construction of porous organic cages and covalent organic frameworks (COFs) . These structures are highly valued for their potential in gas storage, separation technologies, and catalysis due to their high surface area and tunable porosity.
Medicinal Chemistry
In medicinal chemistry, derivatives of Benzene-1,3,5-tricarbaldehyde, such as benzene-1,3,5-tricarboxamides (BTAs) , are used to create supramolecular polymers . These polymers are of interest for their biomimetic properties and potential to form functional multicomponent biomaterials, which can be applied in drug delivery systems and tissue engineering.
Materials Science
The compound’s role in materials science is significant, particularly in the development of advanced energy storage systems . It serves as a building block for creating polyoxometalate-covalent organic frameworks that exhibit remarkable electrochemical performance, making them suitable for use as electrodes in supercapacitors.
Analytical Chemistry
Analytically, this compound is used to synthesize materials that can serve as sensors or adsorbents . The COFs derived from Benzene-1,3,5-tricarbaldehyde can be functionalized to detect various substances, ranging from ions to organic molecules, with high sensitivity and selectivity.
Biochemistry
In biochemistry, the supramolecular structures formed from BTAs are studied for their self-assembly and dynamic behavior . These structures are similar to natural fibrous materials and can be used to understand biological processes or to design new biomaterials.
作用機序
Target of Action
Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . The primary targets of Benzene-1,3,5-tricarbaldehyde are these organic structures, where it acts as a key building block.
Mode of Action
Benzene-1,3,5-tricarbaldehyde interacts with its targets through the formation of intermolecular hydrogen bonds . This compound has the ability to assemble into supramolecular polymers , which are structures formed by the self-assembly of molecules without covalent bonds. This interaction results in changes in the structure and dynamics of the targets, leading to the formation of functional multicomponent biomaterials .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of porous organic cages and covalent organic frameworks . These structures have a wide range of applications in various scientific disciplines, including materials science, chemistry, and biology.
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of 156-161 °C . These properties may impact its bioavailability and its ability to interact with its targets.
Result of Action
The molecular and cellular effects of Benzene-1,3,5-tricarbaldehyde’s action are primarily observed in the formation of porous organic cages and covalent organic frameworks . These structures exhibit significant solvent-accessible volume , which can be probed with thermal analysis and CO2 and N2 adsorption experiments . The formation of these structures can lead to various downstream effects, including the creation of functional multicomponent biomaterials .
Action Environment
The action, efficacy, and stability of Benzene-1,3,5-tricarbaldehyde can be influenced by various environmental factors. For instance, the solubility of this compound in water is a crucial factor that can affect its action . In cases where solubility problems were encountered, these were overcome by incorporating Benzene-1,3,5-tricarbaldehyde into conventional benzene-1,3,5-tricarboxamide-based supramolecular polymers . These two-component mixtures formed supramolecular fibres with a morphology and dynamic behaviour similar to benzene-1,3,5-tricarboxamide-homopolymers .
Safety and Hazards
将来の方向性
Benzene-1,3,5-tricarbaldehyde has attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
特性
IUPAC Name |
benzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQNAANFVOBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372697 | |
| Record name | Benzene-1,3,5-tricarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3,5-tricarbaldehyde | |
CAS RN |
3163-76-6 | |
| Record name | Benzene-1,3,5-tricarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Benzenetricarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B1224569.png)

![1-(2,6-Diethylphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea](/img/structure/B1224573.png)
![4-acetamido-N-[4-[2,5-dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-thiazolyl]benzamide](/img/structure/B1224574.png)


![5-Chloropyridin-3-yl benzo[b]thiophene-2-carboxylate](/img/structure/B1224577.png)
![6-[4-(1-phenylethylamino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224581.png)

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)


![[4-(2-benzimidazolylidene)-3-imino-2-phenyl-1H-pyridazin-6-yl]-thiophen-2-ylmethanone](/img/structure/B1224588.png)